molecular formula C25H20O6 B2604543 (Z)-2-(2-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one CAS No. 858754-67-3

(Z)-2-(2-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

Cat. No.: B2604543
CAS No.: 858754-67-3
M. Wt: 416.429
InChI Key: DVRFRMYUNPTUQG-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-2-(2-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by two key structural features:

  • A 2-methoxybenzylidene group at position 2 of the benzofuran core, contributing electron-donating methoxy substituents and stabilizing the Z-configuration of the exocyclic double bond.
  • A 2-(4-methoxyphenyl)-2-oxoethoxy group at position 6, introducing an ester-like linkage and a para-methoxy-substituted aromatic ring.

This combination of substituents distinguishes it from simpler benzofuran-3(2H)-one derivatives and may influence its physicochemical properties, synthetic accessibility, and biological activity.

Properties

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-28-18-9-7-16(8-10-18)21(26)15-30-19-11-12-20-23(14-19)31-24(25(20)27)13-17-5-3-4-6-22(17)29-2/h3-14H,15H2,1-2H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRFRMYUNPTUQG-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Substitution Reactions: The introduction of the methoxybenzylidene and methoxyphenyl groups can be achieved through substitution reactions. For example, the methoxybenzylidene group can be introduced via a condensation reaction with 2-methoxybenzaldehyde.

    Esterification: The final step involves the esterification of the benzofuran core with 2-(4-methoxyphenyl)-2-oxoethoxy groups under suitable conditions, such as the use of acid catalysts and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit promising anticancer properties. For instance, compounds similar to (Z)-2-(2-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that related benzofuran compounds could inhibit the growth of hepatocellular carcinoma cells by modulating pathways associated with cell survival and apoptosis .

Enzyme Inhibition

Benzofuran derivatives are also being explored as enzyme inhibitors. For example, research has identified certain benzofuran compounds as potent inhibitors of alkaline phosphatase (AP), which is implicated in various physiological processes and diseases . The structure of this compound may allow it to interact effectively with AP or similar enzymes, making it a candidate for further exploration in enzyme inhibition studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the condensation of appropriate precursors under specific conditions. A recent study reported the successful synthesis of related benzofuran compounds using microwave-assisted synthesis techniques, which enhanced yield and purity . Such methodologies could be adapted for the synthesis of the target compound.

Pharmacological Studies

Pharmacological evaluations have revealed that compounds structurally related to this compound possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These properties are critical for drug development as they indicate potential for therapeutic use with minimal side effects .

Mechanism of Action

The mechanism of action of (Z)-2-(2-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues of Benzofuran-3(2H)-one Derivatives

Key structural variations among analogs include:

  • Substituent type and position on the benzylidene ring (e.g., hydroxyl, methoxy, halogen).
  • Substituents on the benzofuran core (e.g., hydroxy, methoxy, alkyl).
  • Functional groups in side chains (e.g., oxoethoxy, halogenated aryl).
Table 1: Comparison of Structural and Physical Properties
Compound Name Substituents (Benzylidene / Benzofuran Core) Melting Point (°C) Yield (%) Key Biological Activity References
Target Compound 2-OMe (Bz); 6-OCH2CO(4-OMe-Ph) (BzF) Not reported N/A Hypothetical: Topo II inhibition N/A
(Z)-2-(4-Methoxybenzylidene)benzofuran-3(2H)-one (22) 4-OMe (Bz); none (BzF) Not reported N/A Topoisomerase II inhibition
(Z)-2-(4-Chlorobenzylidene)benzofuran-3(2H)-one (110) 4-Cl (Bz); none (BzF) Not reported 72 Melanogenesis suppression
(Z)-2-(3-Hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6v) 3-OH,4-OMe (Bz); none (BzF) 187.6–188.5 63.2 Not reported
(Z)-6-Methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one 2-OMe (Bz); 6-OMe (BzF) Not reported N/A Not reported
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-OMe (Bz); 6-OH,7-Me (BzF) Not reported N/A Anticancer (hypothetical)
Key Observations:

Substituent Effects on Melting Points: Hydroxyl groups (e.g., 6v: 3-OH,4-OMe) correlate with higher melting points (~188°C) compared to methoxy-only analogs, likely due to hydrogen bonding .

Synthetic Accessibility: The target compound’s oxoethoxy side chain likely requires multistep synthesis, contrasting with simpler benzylidene derivatives synthesized via one-pot aldol condensations (e.g., 6v, 6w) .

Biological Activity: The 4-methoxybenzylidene moiety in compound 22 is critical for topoisomerase II inhibition, suggesting that para-substitution enhances DNA-binding interactions . The target compound’s dual methoxy groups (2-OMe on benzylidene and 4-OMe on oxoethoxy) may synergize to improve pharmacokinetic properties (e.g., metabolic stability) compared to mono-substituted analogs.

Stereochemical and Electronic Considerations

  • Z-Configuration : Stabilized by intramolecular hydrogen bonding between the benzylidene carbonyl and adjacent substituents (e.g., 6-OH in compound 6y ). This configuration is often retained in bioactive derivatives, as seen in topoisomerase inhibitors .
  • Electron-Donating vs. Halogens (e.g., 4-Cl in 110) introduce electron-withdrawing effects, possibly altering target selectivity .

Unresolved Questions and Data Gaps

  • The target compound’s melting point, yield, and biological activity remain unreported in available literature, necessitating further experimental characterization.
  • Comparative studies on the oxoethoxy side chain’s role in modulating activity (e.g., vs. simpler alkoxy groups) are lacking.

Biological Activity

(Z)-2-(2-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzofuran moiety, methoxy groups, and an oxoethyl side chain. Its molecular formula is C20H20O5, and it exhibits a specific stereochemistry that influences its biological interactions.

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances the electron-donating ability, contributing to free radical scavenging activities. In vitro studies have demonstrated that related compounds can effectively reduce oxidative stress markers in various cell lines .

2. Anti-inflammatory Effects

Benzofuran derivatives are known for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This inhibition is mediated through the suppression of NF-κB signaling pathways, which are crucial in inflammatory responses .

3. Anticancer Activity

Several studies have evaluated the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism involves induction of apoptosis and modulation of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) .
  • Modulation of Signaling Pathways : It affects multiple signaling pathways, including NF-κB and MAPK pathways, leading to decreased expression of inflammatory cytokines and enhanced apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related benzofuran derivative on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency against K562 cells without affecting normal fibroblast cells. This selectivity suggests potential for therapeutic applications in leukemia treatment .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of arthritis. Treatment with the compound resulted in reduced swelling and pain scores compared to control groups, correlating with decreased levels of inflammatory markers such as IL-1β and TNF-α .

Data Summary Table

Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines via NF-κB
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the common synthetic routes for (Z)-2-(2-methoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one?

The compound is synthesized via a multi-step process involving:

  • Knoevenagel Condensation : Reaction of benzofuran-3(2H)-one with 2-methoxybenzaldehyde under acidic or basic conditions to form the Z-configured benzylidene moiety .
  • Etherification : Introduction of the 2-(4-methoxyphenyl)-2-oxoethoxy group at the 6-position using Williamson ether synthesis or nucleophilic substitution .
  • Ultrasound-Assisted Methods : Improved reaction efficiency and stereochemical control via sonication in natural deep eutectic solvents (NaDES) .

Q. How is the stereochemistry (Z-configuration) of the benzylidene group confirmed?

  • 1H NMR Analysis : The coupling constant (JJ) between the benzylidene proton and adjacent carbonyl group typically falls below 10 Hz for Z-isomers .
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for related benzofuran-3(2H)-one derivatives .

Q. What analytical techniques are used for characterization?

  • Spectroscopy : 1H/13C NMR for functional group identification, FT-IR for carbonyl (C=O) and ether (C-O-C) bonds .
  • Chromatography : HPLC for purity assessment (>95% by area normalization) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

Q. What are the standard protocols for evaluating solubility and stability?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
  • Stability : Accelerated degradation studies under heat (40–60°C), light, and humidity, monitored via HPLC .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy groups) impact biological activity?

  • Structure-Activity Relationship (SAR) Studies : Systematic replacement of methoxy groups with halogens or hydroxyls (e.g., 4-bromo vs. 4-methoxy) to assess changes in enzyme inhibition or cytotoxicity .
  • Pharmacophore Modeling : Computational alignment of derivatives to identify critical substituents for target binding .

Q. What computational strategies are used to predict target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with targets like DRAK2 kinase or bacterial proteins .
  • QSAR Models : Regression analysis of substituent electronic/hydrophobic parameters against IC50 values .

Q. How can contradictory bioactivity data between studies be resolved?

  • Assay Standardization : Compare methodologies (e.g., cell lines, ATP concentrations in kinase assays) .
  • Purity Verification : Re-evaluate compound purity via NMR/HPLC; impurities like E-isomers may skew results .

Q. What strategies improve metabolic stability in preclinical studies?

  • Liver Microsome Assays : Incubation with rat/human microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Prodrug Design : Mask labile groups (e.g., acetylating phenolic -OH) to enhance half-life .

Q. How are enantiomeric impurities minimized during synthesis?

  • Chiral Catalysts : Use of Cu-pybox complexes for asymmetric synthesis of benzofuran-3(2H)-one derivatives .
  • Chiral HPLC : Daicel columns (e.g., Chiralpak IA) to separate enantiomers and quantify enantiomeric excess (ee) .

Q. What advanced formulations address solubility limitations?

  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
  • Co-Crystallization : Screening with co-formers (e.g., succinic acid) to enhance aqueous solubility .

Methodological Considerations

  • Stereochemical Control : Ultrasound irradiation in NaDES (e.g., L-proline/levulinic acid) enhances Z-selectivity .
  • Biological Assays : Use MTT assays for cytotoxicity (IC50) and fluorescence-based kinase assays (e.g., ADP-Glo™) for target validation .
  • Data Reproducibility : Report reaction conditions (solvent, catalyst loading) and characterization data (NMR shifts, melting points) in full .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.